molecular formula C6H5ClFNO2S B2777232 5-Chloro-3-fluoro-2-methanesulfonylpyridine CAS No. 2365419-36-7

5-Chloro-3-fluoro-2-methanesulfonylpyridine

Cat. No.: B2777232
CAS No.: 2365419-36-7
M. Wt: 209.62
InChI Key: NQIYAJQMDAXEPY-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-methanesulfonylpyridine is a chemical compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.63 g/mol . It is characterized by the presence of a pyridine ring substituted with chlorine, fluorine, and a methanesulfonyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloro-3-fluoropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 5-Chloro-3-fluoro-2-methanesulfonylpyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-methanesulfonylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation of the methanesulfonyl group can produce a sulfone .

Scientific Research Applications

5-Chloro-3-fluoro-2-methanesulfonylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-methanesulfonylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-fluoro-2-methanesulfonylpyridine is unique due to the presence of all three substituents (chloro, fluoro, and methanesulfonyl) on the pyridine ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

5-chloro-3-fluoro-2-methylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO2S/c1-12(10,11)6-5(8)2-4(7)3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIYAJQMDAXEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=N1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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